

ATTO 465 NHS Ester: Application Notes and Protocols for Flow Cytometry

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Compound of Interest

Compound Name: ATTO 465 NHS ester

Cat. No.: B15555657

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Introduction

ATTO 465 is a fluorescent dye belonging to the ATTO family of labels, recognized for their exceptional photostability and brightness.^[1] Derived from acriflavin, ATTO 465 exhibits strong absorption and a high fluorescence quantum yield, making it a valuable tool for various fluorescence-based applications, including flow cytometry.^[1] Its spectral properties, with excitation in the blue and emission in the green range of the spectrum, provide a distinct option for multicolor flow cytometry panel design. This document offers detailed application notes and protocols for the effective utilization of **ATTO 465 NHS ester** in flow cytometry.

Key Characteristics and Advantages

ATTO 465 possesses several features that make it well-suited for flow cytometry applications:

- High Photostability: ATTO dyes are known for their resistance to photobleaching, ensuring more stable and reproducible fluorescence signals during prolonged exposure to laser excitation in a flow cytometer.^{[1][2]}
- Strong Fluorescence Quantum Yield: A high quantum yield contributes to brighter signals, which is particularly advantageous for detecting low-abundance antigens.^[1]

- Large Stokes Shift: ATTO 465 has a relatively large Stokes shift, the difference between the maximum excitation and emission wavelengths.[1][3] This characteristic helps to minimize self-quenching and improves the signal-to-noise ratio.[1]
- Hydrophilicity: ATTO 465 is moderately hydrophilic, which can help to reduce non-specific binding of antibody conjugates to cells.[1]

Spectral Properties

Proper integration of ATTO 465 into a multicolor flow cytometry panel requires a thorough understanding of its spectral characteristics.

Property	Value
Excitation Maximum (λ_{ex})	453 nm[1][3][4]
Emission Maximum (λ_{em})	508 nm[1][4][5]
Molar Extinction Coefficient (ϵ)	$7.5 \times 10^4 \text{ cm}^{-1}\text{M}^{-1}$ [1][4]
Fluorescence Quantum Yield (η_{fl})	75%[5]
Molecular Weight (NHS-ester)	493 g/mol [5]

Experimental Protocols

Protocol 1: Conjugation of ATTO 465 NHS Ester to an Antibody

This protocol describes the covalent labeling of a primary antibody with ATTO 465 N-hydroxysuccinimide (NHS) ester. NHS esters react with primary amines on the antibody to form a stable amide bond.[1][6]

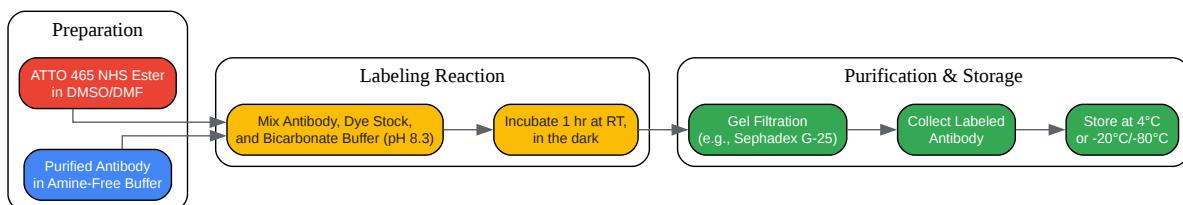
Materials:

- Purified antibody (e.g., IgG) at a concentration of 1-5 mg/mL in a buffer free of primary amines (e.g., PBS, pH 7.2-7.5).[1]
- **ATTO 465 NHS ester**[1]

- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][6][7]
- Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3.[1][6]
- Purification column (e.g., Sephadex G-25) or dialysis cassette.[1][7]
- Phosphate-Buffered Saline (PBS), pH 7.4.[1][6]

Procedure:

- Prepare the Antibody: If the antibody is in a buffer containing amines (like Tris or glycine), it must be exchanged for an amine-free buffer.[6][7] This can be done by dialysis against PBS or by using a desalting column.[6] The antibody concentration should ideally be at least 2 mg/mL.[6][7]
- Prepare **ATTO 465 NHS Ester** Stock Solution: Immediately before use, dissolve the **ATTO 465 NHS ester** in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[1][7]
- Labeling Reaction: a. Adjust the antibody solution to a final pH of 8.3 using the labeling buffer.[1][6] b. Add the dissolved **ATTO 465 NHS ester** to the antibody solution. A molar ratio of 5-10 moles of dye per mole of antibody is a good starting point.[1] For a new antibody, it is recommended to perform a trial with different ratios.[6] c. Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.[1]
- Purification of the Conjugate: a. Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[1][7] b. The first colored band to elute will be the ATTO 465-conjugated antibody.[1]
- Characterization (Optional): a. Measure the absorbance of the conjugate at 280 nm (for protein) and 453 nm (for ATTO 465).[1] b. Calculate the degree of labeling (DOL) using the molar extinction coefficients of the antibody and ATTO 465.[1]
- Storage: Store the conjugated antibody at 4°C, protected from light.[1] For long-term storage, add a stabilizing protein like BSA and freeze at -20°C or -80°C.[1]



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Caption: Workflow for antibody conjugation with **ATTO 465 NHS ester**.

Protocol 2: Immunofluorescent Staining of Human PBMCs for Flow Cytometry

This protocol provides a general procedure for staining human peripheral blood mononuclear cells (PBMCs) with an ATTO 465-conjugated antibody for flow cytometric analysis.[\[1\]](#)

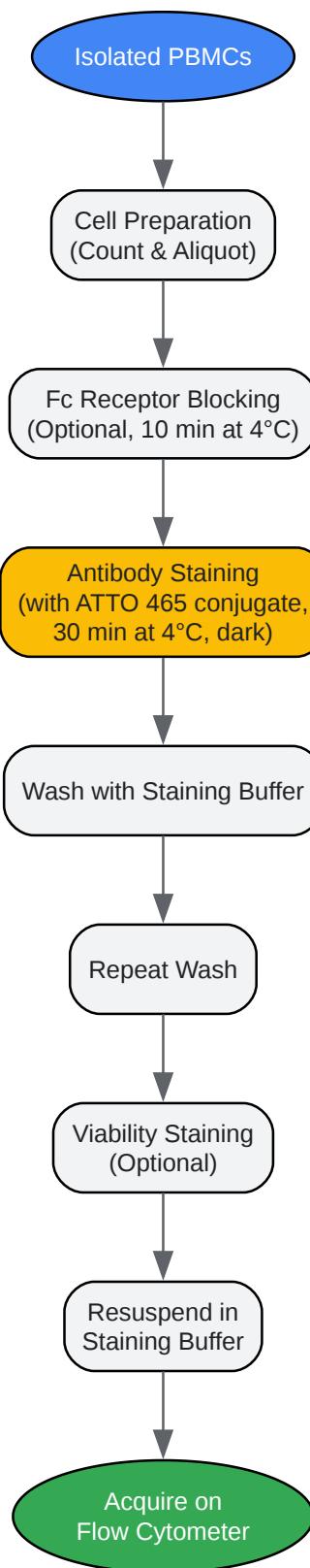
Materials:

- Isolated human PBMCs
- ATTO 465-conjugated antibody
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
- Fc receptor blocking solution (optional)
- Viability dye (optional)

Procedure:

- Cell Preparation: a. Resuspend PBMCs in cold Flow Cytometry Staining Buffer.[\[1\]](#) b. Count the cells and adjust the concentration to 1×10^7 cells/mL.[\[1\]](#)

- Fc Receptor Blocking (Optional): a. Aliquot 1×10^6 cells per tube.[1] b. Add Fc receptor blocking solution and incubate for 10 minutes at 4°C.[1]
- Antibody Staining: a. Prepare a master mix of the antibody-fluorochrome conjugates at their predetermined optimal concentrations in Flow Cytometry Staining Buffer.[1] b. Add the antibody master mix to the cell suspension.[1] c. Vortex gently and incubate for 30 minutes at 4°C in the dark.[1]
- Washing: a. Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.[1] b. Centrifuge at 300 x g for 5 minutes at 4°C.[1] c. Decant the supernatant.[1] d. Repeat the wash step.[1]
- Viability Staining (Optional): If using a viability dye, resuspend the cells in the appropriate buffer for the dye and follow the manufacturer's instructions.[1]
- Resuspension and Acquisition: a. Resuspend the final cell pellet in 300-500 μ L of Flow Cytometry Staining Buffer.[1] b. Acquire the samples on a flow cytometer that has been properly set up and compensated.[1]



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Caption: General workflow for immunofluorescent staining for flow cytometry.

Multicolor Panel Design and Compensation

When incorporating ATTO 465 into a multicolor flow cytometry panel, several factors should be considered to minimize spectral overlap and ensure accurate data.

- **Excitation and Emission:** ATTO 465 is typically excited by the violet laser (405 nm), and its emission is collected in a filter range around 510/50 nm.[1]
- **Spectral Overlap:** ATTO 465 shares excitation from the violet laser with other common fluorochromes such as Brilliant Violet™ 421 (BV421) and Pacific Blue™.[1] Therefore, proper compensation is essential when ATTO 465 is used in combination with these dyes.[1]
- **Brightness:** ATTO 465 is a bright fluorochrome, making it well-suited for detecting antigens with low expression levels.[1] For highly expressed antigens, a dimmer fluorochrome may be more appropriate to avoid signal saturation and excessive spillover.[1]

Compensation Strategy:

Accurate compensation is critical for resolving cell populations in multicolor flow cytometry.[1]

- **Prepare Single-Stain Controls:** For each antibody-fluorochrome conjugate in your panel, including the ATTO 465 conjugate, prepare a separate sample of cells stained with only that single antibody.[1]
- **Set Voltages:** Use an unstained sample to set the baseline forward scatter (FSC) and side scatter (SSC) voltages and to ensure that the autofluorescence is on scale.[1]
- **Acquire Single-Stain Data:** Run each single-stain control and adjust the voltage for its primary detector so that the positive population is on scale.[1]
- **Calculate Compensation Matrix:** Use the flow cytometry software to automatically calculate the compensation matrix based on the single-stain controls.[1] This will correct for the spectral overlap of each fluorochrome into other detectors.[1]
- **Fine-tune with FMO Controls:** Fluorescence Minus One (FMO) controls are recommended to accurately set gates for populations that are not well-separated, especially when dealing with spillover from bright fluorochromes.[1]

Conclusion

ATTO 465 NHS ester is a versatile and robust fluorescent dye for flow cytometry. Its high photostability, brightness, and large Stokes shift make it an excellent choice for a wide range of applications, particularly for the detection of low-abundance targets. By following the detailed protocols for antibody conjugation and cell staining, and with careful consideration of multicolor panel design and compensation, researchers can effectively leverage the advantages of ATTO 465 to obtain high-quality and reproducible flow cytometry data.

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